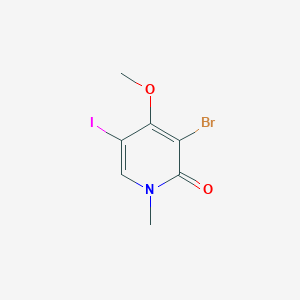

3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one

説明

特性

IUPAC Name |

3-bromo-5-iodo-4-methoxy-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrINO2/c1-10-3-4(9)6(12-2)5(8)7(10)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXHAOUKKXHJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=C(C1=O)Br)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30580401 | |

| Record name | 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920490-71-7 | |

| Record name | 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry found that pyridine derivatives can inhibit bacterial growth, suggesting potential use as a scaffold for developing new antibiotics .

Anticancer Research

The compound has been studied for its anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells. For example, a derivative of this compound was tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential therapeutic uses .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of pyridine derivatives. A study highlighted that compounds like this compound can protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

Agrochemical Applications

Pesticide Development

The compound has been explored for its potential use in agrochemicals, particularly as a pesticide. Its structural features suggest efficacy against specific pests and diseases affecting crops. Research has shown that similar compounds exhibit insecticidal activity, making this compound a candidate for further development in agricultural applications .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, showcasing its potential as a novel antimicrobial agent .

Case Study 2: Neuroprotective Properties

In a laboratory setting, the neuroprotective effects of this compound were assessed using human neuroblastoma cells exposed to oxidative stress. The findings demonstrated that treatment with the compound resulted in reduced cell death compared to untreated controls, suggesting its application in neuroprotection strategies .

Data Table: Summary of Key Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Pharmaceuticals | Antimicrobial Agent | Effective against E. coli and S. aureus |

| Anticancer Agent | Induces apoptosis in cancer cell lines | |

| Neuroprotective Agent | Protects neurons from oxidative stress | |

| Agrochemicals | Pesticide Development | Potential insecticidal activity |

類似化合物との比較

Halogen-Substituted Pyridinones

Key Insights :

Methoxy vs. Alternative Functional Groups

Key Insights :

Key Insights :

- Most analogs, including the target compound, lack comprehensive regulatory listings, underscoring their specialized research use .

準備方法

Halogenation of Pyridin-2(1H)-one Derivatives

The core strategy involves stepwise halogenation of a suitably substituted pyridin-2(1H)-one precursor, typically starting from 4-methoxy-1-methylpyridin-2(1H)-one or related analogs.

Bromination at Position 3: Electrophilic bromination is generally achieved using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled temperature (often 0–25°C) to selectively introduce bromine at the 3-position. Catalysts such as iron(III) bromide (FeBr₃) may be employed to enhance regioselectivity and reaction rate.

Iodination at Position 5: Iodination is more challenging due to iodine's lower reactivity and the risk of over-iodination. Common methods include the use of iodine (I₂) in the presence of oxidizing agents or acidic conditions (e.g., HI/NaNO₂/H₂SO₄) at low temperatures (0–5°C) to favor selective substitution at the 5-position without affecting other sites.

Methoxylation and Methylation: The methoxy group at position 4 is typically introduced via methylation of a hydroxy precursor using methyl iodide or dimethyl sulfate under basic conditions. The N-methyl group at position 1 is introduced by methylation of the pyridinone nitrogen, often using methyl iodide or methyl triflate.

Sequential Halogenation Strategy

Due to the differing reactivities of bromine and iodine, a sequential halogenation approach is preferred:

First Step: Bromination at position 3 under mild conditions to avoid multiple substitutions.

Second Step: Iodination at position 5 under carefully controlled acidic and low-temperature conditions to prevent over-iodination and side reactions.

This sequence ensures higher regioselectivity and better yields of the desired 3-bromo-5-iodo derivative.

Alternative Synthetic Routes

Starting from 5-bromo-3-iodo-2-methoxypyridine: Some protocols utilize halogenated pyridine intermediates, which are then converted to the pyridin-2(1H)-one structure via oxidation or rearrangement reactions.

Use of Protecting Groups: Hydroxyl or amino groups on the pyridine ring may be temporarily protected to direct halogenation and prevent side reactions.

Catalytic Methods: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) can be employed to introduce halogen substituents or to functionalize the pyridinone ring post-halogenation.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield Range | Key Challenges |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ catalyst | 0–25°C | 60–75% | Competing ortho/para substitution |

| Iodination | I₂, HI/NaNO₂, H₂SO₄ (acidic medium) | 0–5°C | 40–55% | Over-iodination, byproduct formation |

| Methylation | Methyl iodide or dimethyl sulfate, base | RT | 70–85% | N- vs O-methylation selectivity |

| Methoxylation | Methylation of hydroxy precursor | RT | 65–80% | Control of regioselectivity |

Temperature Control: Low temperatures during iodination minimize side reactions and improve selectivity.

Inert Atmosphere: Use of nitrogen or argon atmosphere prevents oxidation of sensitive methoxy and methyl groups.

Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are used to monitor reaction progress and confirm substitution patterns.

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR): ^1H NMR distinguishes positional isomers by chemical shifts of methoxy (-OCH₃) and methyl (-CH₃) groups. For example, the methoxy group at C4 causes downfield shifts (~δ 3.8–4.0 ppm), while the methyl group at N1 appears as a singlet near δ 3.5 ppm.

Mass Spectrometry (MS): Characteristic isotopic patterns of bromine (1:1 ratio of ^79Br/^81Br) and iodine (monoisotopic ^127I) confirm the presence and positions of halogens.

Infrared Spectroscopy (IR): Confirms functional groups such as carbonyl (C=O) stretch around 1650 cm⁻¹ and methoxy C–O stretch near 1100 cm⁻¹.

Representative Experimental Procedure (Literature-Based)

Bromination: To a stirred solution of 4-methoxy-1-methylpyridin-2(1H)-one in anhydrous solvent (e.g., dichloromethane), bromine is added dropwise at 0°C in the presence of FeBr₃ catalyst. The reaction is stirred until completion (monitored by TLC).

Workup: The reaction mixture is quenched with aqueous sodium bisulfite, extracted, dried, and concentrated.

Iodination: The brominated intermediate is dissolved in acidic medium (H₂SO₄), and a mixture of iodine and sodium nitrite is added slowly at 0–5°C. The reaction is stirred until completion.

Purification: The crude product is purified by column chromatography to afford 3-bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one as a solid.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Sequential Halogenation | Br₂/FeBr₃ (bromination), I₂/HI/NaNO₂ (iodination) | High regioselectivity | Moderate yields, sensitive to conditions |

| Catalytic Cross-Coupling | Pd catalysts, boronic acids, bases | Versatile, allows late-stage functionalization | Requires expensive catalysts |

| Direct Halogenation of Pyridinone | Halogen reagents under acidic/basic conditions | Simpler setup | Risk of over-substitution |

| Protected Intermediate Route | Use of protecting groups for selectivity | Improved control over substitution | Additional synthetic steps |

Research Findings and Optimization Insights

The order of halogenation significantly affects yield and purity; bromination first followed by iodination is optimal.

Low temperature and inert atmosphere conditions reduce side reactions and degradation of methoxy and methyl groups.

Use of catalysts such as FeBr₃ enhances bromination selectivity.

Purification by flash chromatography is essential to isolate the desired compound from positional isomers and byproducts.

Spectroscopic analysis confirms the substitution pattern and purity of the final product.

Q & A

Q. What are common synthetic routes for preparing 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one, and how can intermediates be validated?

- Methodological Answer : The synthesis typically involves halogenation and functionalization of pyridinone precursors. For example, bromination and iodination steps may use reagents like N-bromosuccinimide (NBS) or iodine monochloride. Intermediates such as 5-Bromo-2-methoxypyridine (CAS 13472-85-0) or 2-Bromo-5-iodo-3-methoxypyridine (CAS 1131335-43-7) can serve as starting materials. Validation of intermediates requires techniques like HPLC (>95.0% purity thresholds ) and NMR (to confirm substituent positions). Cross-referencing with crystallographic data from analogous compounds (e.g., 3-Bromo-5-methoxy-4-(4-methyl-piperidin-1-yl)furan-2(5H)-one ) ensures structural fidelity.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze H and C NMR spectra to verify substituent positions (e.g., methoxy at C4, methyl at N1).

- X-ray Crystallography : Compare bond lengths and angles to structurally similar compounds (e.g., mean C–C bond length = 0.009 Å, R factor = 0.049 ).

- Mass Spectrometry : Confirm molecular weight (343.94 g/mol ) via high-resolution MS.

Q. What are the recommended storage conditions and stability considerations for this compound?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. Stability studies should monitor halogen loss (bromine/iodine) via periodic HPLC analysis. Safety data for analogs (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one) recommend avoiding moisture and high temperatures to prevent decomposition .

Advanced Research Questions

Q. How does the presence of both bromine and iodine substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The electronic and steric effects of bromine (less reactive but more stable) vs. iodine (prone to oxidative elimination) must be balanced. For Suzuki-Miyaura couplings, prioritize iodine due to its higher reactivity under Pd catalysis. Use DFT calculations to predict activation barriers for competing pathways. Contradictions in literature yields (e.g., for 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one ) may arise from solvent polarity or ligand choice.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Employ density functional theory (DFT) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., C5-iodine site). Compare with analogs like 4-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one (LogP = 1.97, InChIKey: NJWBNFSXZZLYMG ). Validate predictions with kinetic studies (e.g., monitoring reaction rates under varying pH/temperature).

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Systematic meta-analysis of literature data (e.g., comparing yields for 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one vs. 3-Bromo-5-methoxy furanone ). Variables to assess:

- Catalyst loading (e.g., Pd vs. Cu).

- Solvent effects (polar aprotic vs. ethereal).

- Purification methods (column chromatography vs. recrystallization).

Q. How can researchers design assays to evaluate the biological activity of this compound while minimizing interference from residual metal catalysts?

- Methodological Answer : Post-synthesis, perform ICP-MS to quantify residual Pd/Cu. Use scavenger resins (e.g., SiliaBond Thiol) to remove metals. For biological assays, include controls with catalyst-only samples to isolate toxicity effects. Reference protocols for 4-amino-1-(5-deoxy-ribofuranosyl)-5-fluoropyrimidin-2(1H)-one (≥97% HPLC purity ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。